molecular formula C13H25ClN2O2 B8174262 4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride

4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride

Cat. No.: B8174262
M. Wt: 276.80 g/mol
InChI Key: YMVILICBYOPTCC-UHFFFAOYSA-N
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Description

4-Amino-N-(3-methoxypropyl)bicyclo[222]octane-1-carboxamide hydrochloride is a synthetic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways . Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride can be compared with other bicyclic compounds, such as:

The uniqueness of 4-Amino-N-(3-methoxypropyl)bicyclo[22

Properties

IUPAC Name

4-amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-17-10-2-9-15-11(16)12-3-6-13(14,7-4-12)8-5-12;/h2-10,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVILICBYOPTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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